1-Hydroxypentan-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypentan-3-one can be synthesized through several methods, including:
Aldol Reaction: This involves the dimerization of aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Reduction of 3-Pentanone: The reduction of 3-pentanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale aldol reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction.
Chemical Reactions Analysis
1-Hydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acids, and bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Hydroxypentan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
1-Hydroxypentan-3-one can be compared with other similar compounds, such as:
2-Hydroxy-pentan-3-one: Similar in structure but with the hydroxyl group attached to the second carbon.
3-Hydroxy-2-pentanone: Another isomer with the hydroxyl group and carbonyl group positions swapped.
Uniqueness: this compound is unique due to its specific structural arrangement, which influences its reactivity and applications. Its position of the hydroxyl group provides distinct chemical properties compared to its isomers.
Comparison with Similar Compounds
- 2-Hydroxy-pentan-3-one
- 3-Hydroxy-2-pentanone
- 1-Hydroxy-4-methylpentan-3-one
Properties
Molecular Formula |
C5H10O2 |
---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
1-hydroxypentan-3-one |
InChI |
InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h6H,2-4H2,1H3 |
InChI Key |
TYXULUBCBKMSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCO |
Origin of Product |
United States |
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